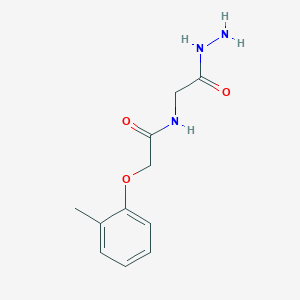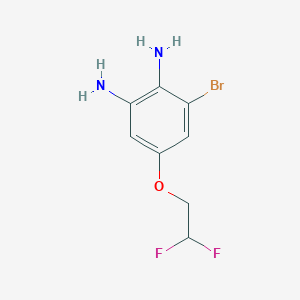
6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine: is a chemical compound with the molecular formula C8H9BrF2N2O and a molecular weight of 267.07 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an ethoxy group attached to a benzene ring, along with two amine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by Clemmensen reduction . The process begins with the acylation of a benzene ring, followed by the introduction of the bromine and difluoroethoxy groups. The final step involves the reduction of the acyl group to an alkane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Halogen atoms (like bromine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for creating polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. It may function as a competitive inhibitor of enzymes such as cytochrome P450, which are involved in the metabolism of organic compounds . The compound’s effects are mediated through its binding to these enzymes, altering their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
- 4-Bromo-2,6-difluorobenzoic acid
- 2-Bromo-6-fluorobenzoic acid
Comparison: Compared to similar compounds, 6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine is unique due to the presence of both bromine and difluoroethoxy groups attached to the benzene ring. This combination of functional groups imparts distinct chemical properties, making it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H9BrF2N2O |
|---|---|
Peso molecular |
267.07 g/mol |
Nombre IUPAC |
3-bromo-5-(2,2-difluoroethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C8H9BrF2N2O/c9-5-1-4(14-3-7(10)11)2-6(12)8(5)13/h1-2,7H,3,12-13H2 |
Clave InChI |
PISOWUTWGMXFIO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)N)Br)OCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide](/img/structure/B12857392.png)
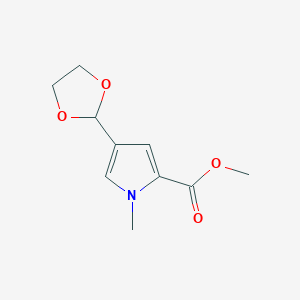
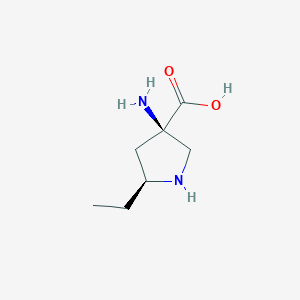
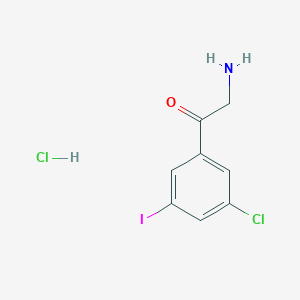
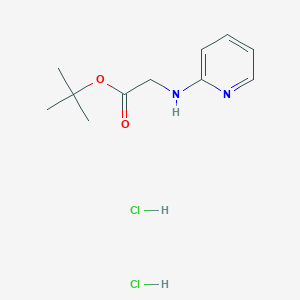
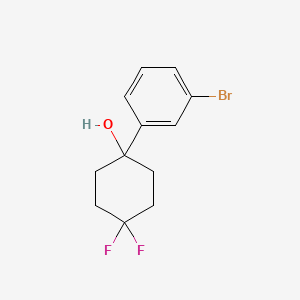
![3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12857432.png)
![3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12857439.png)
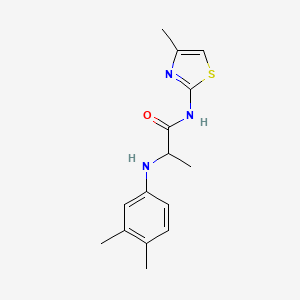
![4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12857470.png)


